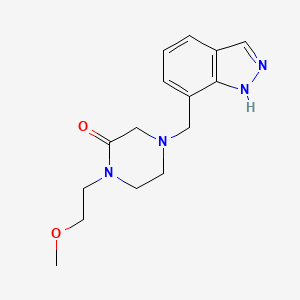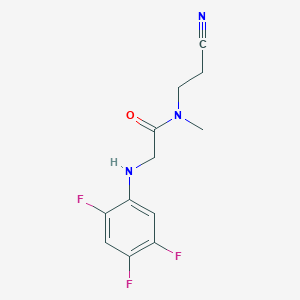![molecular formula C13H10F3N3O B7647493 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wirkmechanismus
TAK-659 selectively inhibits BTK, a crucial enzyme in the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway. BTK plays a critical role in the development and function of B-cells, which are responsible for producing antibodies and mounting an immune response. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, reducing the production of antibodies and cytokines. This mechanism of action has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibition of BTK, with minimal off-target effects. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in various hematological malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. These effects have been demonstrated in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of BTK by TAK-659 makes it a valuable tool for studying the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway and its role in various diseases. TAK-659 has been shown to have high potency and selectivity, with minimal off-target effects. However, the use of TAK-659 in lab experiments is limited by its cost and availability. TAK-659 is a relatively new compound, and its synthesis is complex, making it challenging to obtain in large quantities.
Zukünftige Richtungen
TAK-659 has shown promising results in preclinical studies, demonstrating significant antitumor and immunomodulatory effects. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials for various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Additionally, the potential applications of BTK inhibition in other diseases and conditions should be explored. The development of new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is also an area of active research.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from the reaction of 2-bromo-3-pyridylacetic acid with 4-(trifluoromethyl)pyridine-2-amine. The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, BTK inhibition has been shown to have antitumor effects in various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has demonstrated promising results in preclinical studies, showing selective inhibition of BTK and significant antitumor activity in animal models.
In addition to cancer research, TAK-659 has also been studied for its potential applications in autoimmune disorders and inflammatory conditions. BTK inhibition has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-5-18-11(7-10)19-12(20)6-9-2-1-4-17-8-9/h1-5,7-8H,6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOCVEUVOPJLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)